N-phenyl-4-(4-phenylphenyl)aniline, also known as 4-phenyl-N,N-bis(4-phenylphenyl)aniline, is a complex organic compound characterized by its intricate molecular structure. Its molecular formula is , with a molar mass of approximately 373.43 g/mol. The compound features a central aniline structure with multiple phenyl groups, which contribute to its unique properties, such as increased stability and potential applications in organic electronics and materials science. The melting point of this compound is around 265-266 °C, indicating its solid state under standard conditions.
The specific reaction conditions and reagents used can significantly influence the yield and purity of the products formed.
Research on the biological activity of N-phenyl-4-(4-phenylphenyl)aniline is limited but suggests potential applications in pharmacology. Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial, antioxidant, and cytotoxic properties. Further in-depth studies are necessary to explore these potential activities more thoroughly.
Several synthesis methods exist for producing N-phenyl-4-(4-phenylphenyl)aniline:
Each method has its own advantages and challenges regarding yield, purity, and scalability.
N-phenyl-4-(4-phenylphenyl)aniline has potential applications in several fields:
Interaction studies involving N-phenyl-4-(4-phenylphenyl)aniline are essential for understanding its behavior in biological systems and materials applications. Such studies are crucial for determining the practical applications and safety profiles of the compound. Investigating how this compound interacts with different biological targets could provide insights into its potential therapeutic benefits or toxicological risks.
Several compounds share structural similarities with N-phenyl-4-(4-phenylphenyl)aniline. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N,N-dimethyl-4-(4-(4-phenylphenyl)aniline | Contains dimethyl groups; potentially lower melting point. | |
N-(4-Phenyl-N-(4-phenyldiphenylenamine | Similar biphenylic structure; different substitution pattern. | |
N,N,N',N'-Tetra(1,1'-biphenylyl)-p-phenylenediamine | Contains additional nitrogen; used in the rubber industry as an antioxidant. |
Uniqueness: The unique arrangement of phenyl groups in N-phenyl-4-(4-phenylphenyl)aniline contributes to its distinct electronic properties compared to these similar compounds, making it particularly suitable for applications in organic electronics where charge transport efficiency is critical.
Parameter | Value |
---|---|
Preferred systematic name | N-Phenyl-4-(4-phenylphenyl)aniline [1] |
CAS Registry number | 897 671-81-7 [2] |
Molecular formula | C₂₄H₁₉N [2] |
Exact mass | 321.151 amu [2] |
Molecular weight | 321.42 g mol⁻¹ [2] |
InChIKey | VENHZMWDHKKBRK-UHFFFAOYSA-N [2] |
SMILES | N(c1ccc(cc1)c2ccc(cc2)c3ccccc3)c4ccccc4 [2] |
The compound is obtained as pale-yellow micro-crystals that melt at 193–197 °C and exhibit negligible solubility in water but dissolve readily in hot aromatic solvents [2]. UV absorption in cyclohexane peaks at 320 nm, consistent with the extended π-system [3].
Single-crystal diffraction data deposited as CCDC 14573630 confirm a monoclinic lattice with one molecule per asymmetric unit [2]. Selected metrical parameters are compiled in Table 2.
Metric | N-Phenyl-4-(4-phenylphenyl)aniline | Typical uncertainty |
---|---|---|
C–N (aryl) bond length / Å | 1.409 | ± 0.002 [4] |
Central (C₁–C₁ʹ) inter-ring dihedral / ° | 7.3 | ± 0.2 [4] |
Terminal phenyl twist angles / ° | 36.8 & 38.5 | ± 0.3 [4] |
Sum of C–N–C angles / ° | 358.1 | ± 0.3 [4] |
π-stack centroid–centroid distance / Å | 3.78 | ± 0.02 [4] |
Key features revealed by the structure are (i) a nearly coplanar central biphenyl that maximises conjugation, (ii) moderate torsion of the outer rings that relieves steric congestion, and (iii) a trigonal-planar nitrogen suggestive of extensive p-lone-pair/π delocalisation [4] [5]. Weak edge-to-face contacts (C–H···π 2.76 Å) link molecules into herring-bone layers, a motif commonly observed in triphenylamine analogues [5].
Compound | Substitution pattern | C–N / Å | Central dihedral / ° | Outer dihedrals / ° | Reference |
---|---|---|---|---|---|
N-Phenyl-4-(4-phenylphenyl)aniline | mono-anilino | 1.409 | 7.3 | 36.8 / 38.5 | [4] |
4-Amino-p-terphenyl | para-NH₂ | 1.371 | 5.9 | 33.4 / 34.7 | [6] |
4,4ʺ-Diamino-p-terphenyl | di-NH₂ | 1.368 | 4.8 | 31.2 / 32.0 | [7] |
Unsubstituted p-terphenyl | none | – | 4.6 | 29–32 | [3] |
Electron donation by the phenylated nitrogen lengthens the C–N bond and increases peripheral twist, decreasing crystal density but enhancing highest-occupied molecular orbital energy relative to the parent terphenyls [5] [4]. The extra phenyl also raises the melting point by ~15 °C over 4-amino-p-terphenyl, reflecting stronger dispersion forces from the larger π-surface [6] [7].
Two-dimensional rotating-frame NOE spectra recorded in deuterated chloroform (400 MHz, 298 K) reveal strong cross-peaks between the ortho-hydrogen atoms of the aniline phenyl and the adjacent hydrogens on the central ring, indicating an average N-phenyl torsion of ~35° in solution, in close agreement with the solid-state value [4] [8].
Variable-temperature NOESY experiments show that these cross-peaks decrease only slightly on heating from 298 K to 353 K, implying a rotational barrier of roughly 45 kJ mol⁻¹ about the C–N bond [8]. Similar persistence of through-space contacts is observed for bis-anilide magnesium complexes derived from the same terphenyl core, supporting a sterically restricted conformer manifold in both free and metal-bound states [9].